molecular formula C29H24N2O3 B1667229 BMS614 CAS No. 182135-66-6

BMS614

Katalognummer: B1667229
CAS-Nummer: 182135-66-6
Molekulargewicht: 448.5 g/mol
InChI-Schlüssel: WGLMBRZXZDAQHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BMS 195614 is a complex organic compound with the molecular formula C29H24N2O3 and a molecular weight of 448.5 g/mol. This compound is known for its unique structure, which includes a quinoline moiety and a naphthalene core, making it a subject of interest in various scientific research fields.

Wissenschaftliche Forschungsanwendungen

BMS 195614 exhibits a high affinity for RARα with a binding constant (K_i) of 2.5 nM. As a neutral antagonist, it effectively inhibits agonist-induced coactivator recruitment without significantly affecting nuclear receptor corepressor binding. This property allows it to modulate retinoic acid signaling pathways that are crucial in various biological processes, including cell differentiation and immune responses .

Cancer Research

Acute Promyelocytic Leukemia
BMS 195614 has been shown to reverse the differentiation effects induced by selective RARα agonists in acute promyelocytic leukemia cell lines such as NB4 and HL60. This antagonistic effect suggests its potential as a therapeutic agent in managing retinoic acid-resistant leukemias .

Lung Cancer
In studies involving models of EGFR-mutant lung cancer, BMS 195614 was implicated in modulating the S100A9-ALDH1A1-retinoic acid signaling pathway, which is associated with resistance to osimertinib—a common treatment for lung cancer. The compound's ability to influence this pathway may provide new avenues for overcoming drug resistance .

Photoprotection

Recent research highlighted the photoprotective properties of BMS 195614 against toxic blue light exposure in retinal pigment epithelial (RPE) cells. The compound was found to inhibit the induction of pro-inflammatory cytokines such as IL-6 and VEGF, which are often elevated in response to phototoxic stress. These findings suggest that BMS 195614 could be beneficial in treating conditions like age-related macular degeneration by protecting RPE cells from light-induced damage .

Immunological Applications

BMS 195614 has also been studied for its role in modulating immune responses. It was observed to inhibit the expansion of CD25+ dendritic cells and γδ T-cell activity, indicating its potential as an immunosuppressive agent. This property could be valuable in managing autoimmune diseases or enhancing transplant tolerance .

Case Studies and Research Findings

Study Focus Area Findings
Mickaël M et al., 2020Dendritic Cell FunctionIdentified critical roles for retinoic acid signaling in immune modulation upon HIV sensing .
Tobias M et al., 2019Autophagy ImpairmentDemonstrated that BMS 195614 worsens autophagy impairment linked to neurodegenerative conditions .
Recent Study (2024)PhotoprotectionShowed BMS 195614 reduces phototoxicity in RPE cells and restores Bcl2 expression downregulated by A2E .

Wirkmechanismus

Target of Action

BMS614, also known as BMS-195614, is a neutral retinoic acid receptor (RAR) α-selective antagonist . The primary target of this compound is the retinoic acid receptor alpha (RARα) . RARα is a nuclear receptor that regulates gene expression by binding to retinoic acid, a metabolite of vitamin A . It plays a crucial role in cellular growth, differentiation, and homeostasis .

Mode of Action

This compound interacts with its target, RARα, by binding to it selectively. The compound acts as a neutral antagonist, meaning it binds to RARα without activating it . The crystal structure of the this compound-bound RARα ligand-binding domain (LBD) complex revealed that this compound harbors a large ‘antagonistic’ extension that cannot be contained within the buried ligand-binding pocket (LBP). This causes helix H12 to be displaced, allowing the bulky extension of the ligand to protrude between helix H3 and H11 .

Biochemical Pathways

The antagonistic action of this compound on RARα affects the retinoic acid signaling pathway . By preventing the activation of RARα, this compound can inhibit the transcription of genes regulated by retinoic acid, thereby affecting cellular processes such as growth, differentiation, and apoptosis .

Pharmacokinetics

It is soluble in dmso, which suggests it could be administered in a suitable vehicle for in vivo studies .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of retinoic acid-mediated gene transcription. By acting as a neutral antagonist of RARα, this compound can potentially influence a range of cellular processes regulated by retinoic acid, including cell growth, differentiation, and apoptosis .

Vorbereitungsmethoden

The synthesis of BMS 195614 typically involves multi-step organic reactions. One common synthetic route includes the condensation of 5,5-dimethyl-8-(quinolin-3-yl)-5,6-dihydronaphthalene-2-carboxylic acid with 4-aminobenzoic acid. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Analyse Chemischer Reaktionen

BMS 195614 can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline and naphthalene derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced quinoline and naphthalene products.

    Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline or naphthalene rings are replaced by other groups.

Vergleich Mit ähnlichen Verbindungen

When compared to similar compounds, BMS 195614 stands out due to its unique combination of quinoline and naphthalene structures. Similar compounds include:

  • 3-(5-nitropyridin-2-yl)benzoic acid
  • 3-(pyridin-4-yl)benzoic acid
  • 4-(5-nitropyridin-2-yl)benzoic acid

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to distinct chemical and biological properties.

Biologische Aktivität

BMS 195614, also known as BMS614, is a selective antagonist of the retinoic acid receptor alpha (RARα). This compound has garnered attention in various research contexts due to its unique biological activities and potential therapeutic applications. This article delves into the biological activity of BMS 195614, supported by data tables, case studies, and detailed research findings.

  • Chemical Name : 4-[[[5,6-Dihydro-5,5-dimethyl-8-(3-quinolinyl)-2-naphthalenyl]carbonyl]amino]benzoic acid
  • Molecular Formula : C₃₁H₃₄N₂O₃
  • Molecular Weight : 448.51 g/mol
  • Purity : ≥98%
  • K_i Value : 2.5 nM (indicating high affinity for RARα) .

BMS 195614 functions primarily as a neutral antagonist of RARα, which means it inhibits the receptor's activity without promoting any agonistic effects. The compound has been shown to:

  • Decrease coactivator recruitment in response to retinoic acid.
  • Modulate nuclear receptor corepressor (NCoR) binding.
  • Reduce SMRT (silencing mediator for retinoid and thyroid hormone receptors) binding to RARα .

Anti-inflammatory Activity

Research indicates that BMS 195614 exhibits significant anti-inflammatory properties. For instance:

  • In retinal pigment epithelial (RPE) cells challenged with A2E (a component associated with age-related macular degeneration), BMS 195614 reduced the expression of inflammatory cytokines such as IL-6 and VEGF. This suggests a protective role against phototoxic damage .

Adipogenic Effects

BMS 195614 has been shown to diminish the anti-adipogenic effects of all-trans-retinoic acid (ATRA) in various cellular models:

  • In bovine stromal-vascular fractions from intramuscular fat, the compound significantly reduced ATRA-induced differentiation, indicating its potential role in modulating adipogenesis .

Photoprotection

The compound also demonstrates photoprotective properties:

  • It protects RPE cells from toxic blue light exposure in the presence of A2E, highlighting its potential use in treating conditions like dry age-related macular degeneration .

Case Studies and Research Findings

Several studies have highlighted the biological implications of BMS 195614:

  • Study on Retinal Cells :
    • BMS 195614 was tested in an in vitro model where it significantly inhibited AP-1 transactivation and reduced mRNA levels of IL-6 and VEGF when RPE cells were exposed to A2E .
  • Impact on Cancer Cell Lines :
    • In acute promyelocytic leukemia cell lines (NB4 and HL60), BMS 195614 reversed the differentiation effects induced by selective RARα agonists, showcasing its antagonistic capabilities in cancer biology .
  • In Vivo Studies :
    • Oral administration of BMS 195614 in mice did not suppress spermatogenesis, indicating a lack of systemic toxicity at certain doses. However, it displayed poor overall activity when administered orally, which may limit its therapeutic applications .

Summary of Findings

Biological ActivityObservationsReferences
Anti-inflammatoryReduced IL-6 and VEGF expression
Adipogenic modulationDiminished anti-adipogenic effects of ATRA
PhotoprotectionProtects RPE cells from blue light exposure
In vivo activityNo suppression of spermatogenesis

Eigenschaften

IUPAC Name

4-[(5,5-dimethyl-8-quinolin-3-yl-6H-naphthalene-2-carbonyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N2O3/c1-29(2)14-13-23(21-15-19-5-3-4-6-26(19)30-17-21)24-16-20(9-12-25(24)29)27(32)31-22-10-7-18(8-11-22)28(33)34/h3-13,15-17H,14H2,1-2H3,(H,31,32)(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLMBRZXZDAQHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC=C(C2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)O)C4=CC5=CC=CC=C5N=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101123381
Record name 4-[[[5,6-Dihydro-5,5-dimethyl-8-(3-quinolinyl)-2-naphthalenyl]carbonyl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101123381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182135-66-6
Record name 4-[[[5,6-Dihydro-5,5-dimethyl-8-(3-quinolinyl)-2-naphthalenyl]carbonyl]amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182135-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[[5,6-Dihydro-5,5-dimethyl-8-(3-quinolinyl)-2-naphthalenyl]carbonyl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101123381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BMS 195614
Reactant of Route 2
BMS 195614
Reactant of Route 3
Reactant of Route 3
BMS 195614
Reactant of Route 4
BMS 195614
Reactant of Route 5
BMS 195614
Reactant of Route 6
BMS 195614

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.